molecular formula C18H21NO3 B12808186 N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide CAS No. 3894-03-9

N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide

Katalognummer: B12808186
CAS-Nummer: 3894-03-9
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: HGVRPELXKKPPSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide is a synthetic compound with a complex structure that includes a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzamide with 2-methoxy-6-methyl-3-propan-2-ylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl group can produce an amine .

Wissenschaftliche Forschungsanwendungen

N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-hydroxyphenyl)retinamide: Known for its anticancer properties.

    N-(4-hydroxyphenyl)acetamide:

Uniqueness

N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

3894-03-9

Molekularformel

C18H21NO3

Molekulargewicht

299.4 g/mol

IUPAC-Name

N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO3/c1-11(2)15-10-5-12(3)16(17(15)22-4)18(21)19-13-6-8-14(20)9-7-13/h5-11,20H,1-4H3,(H,19,21)

InChI-Schlüssel

HGVRPELXKKPPSB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C(C)C)OC)C(=O)NC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.